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Compound of Interest

Compound Name: Pentaethylene glycol

Cat. No.: B054325 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for pentaethylene glycol. It is intended for researchers,

scientists, and professionals in drug development who utilize this compound in their work.

Introduction to Pentaethylene Glycol
Pentaethylene glycol is an oligomer of ethylene glycol with the chemical formula

HO(CH₂CH₂O)₅H. As a member of the polyethylene glycol (PEG) family, it is a hydrophilic and

biocompatible molecule. Its well-defined structure and properties make it a valuable component

in various applications, including as a linker in bioconjugation, a solvent, and a plasticizer.

Spectroscopic analysis is crucial for confirming its identity, purity, and for studying its

interactions in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of pentaethylene
glycol by providing information about the chemical environment of its hydrogen (¹H) and

carbon (¹³C) nuclei.

The ¹H NMR spectrum of pentaethylene glycol is characterized by signals corresponding to

the hydroxyl protons and the protons of the ethylene glycol repeating units. The chemical shifts

can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for Pentaethylene Glycol
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Assignment
Chemical Shift (δ,
ppm)

Multiplicity Notes

HO-CH₂- ~3.72 Triplet

Protons on the

terminal ethylene units

adjacent to the

hydroxyl group.

-OCH₂CH₂O- ~3.65 Singlet/Multiplet

Protons of the internal

ethylene glycol

repeating units. This

often appears as a

large, broad singlet

due to the overlapping

signals.[1]

HO- Variable Singlet (broad)

The chemical shift of

the hydroxyl proton is

highly dependent on

solvent, temperature,

and concentration due

to hydrogen bonding.

Note: Data is compiled based on typical values for polyethylene glycols and specific data for

pentaethylene glycol in CDCl₃.[1]

The ¹³C NMR spectrum provides information on the different carbon environments within the

pentaethylene glycol molecule.

Table 2: ¹³C NMR Spectroscopic Data for Pentaethylene Glycol

Assignment Chemical Shift (δ, ppm)

HO-CH₂- ~61.5

-O-CH₂-CH₂-O- (internal) ~70.5

HO-CH₂-CH₂-O- ~72.6
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Note: Chemical shifts are typical for polyethylene glycols and are based on data from similar

structures.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in pentaethylene glycol by

measuring the absorption of infrared radiation at various frequencies, which correspond to the

vibrational modes of the molecule's bonds.

Table 3: IR Spectroscopic Data for Pentaethylene Glycol

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3600-3200
O-H stretch (hydrogen-

bonded)
Strong, Broad

2950-2850 C-H stretch (aliphatic) Strong

1465 C-H bend (scissoring) Medium

1350 C-H bend (wagging) Medium

~1100 C-O-C stretch (ether linkage) Very Strong

1060 C-O stretch (alcohol) Strong

Note: The C-O-C ether stretch is often the most prominent peak in the IR spectrum of

polyethylene glycols.[3][4]

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of pentaethylene
glycol.

Sample Preparation: Dissolve approximately 10-20 mg of pentaethylene glycol in 0.5-0.7

mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O)

in an NMR tube.
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Instrumentation: Utilize a nuclear magnetic resonance spectrometer, for example, a Bruker

AMX300 operating at 300 MHz for ¹H NMR.

Data Acquisition:

Acquire ¹H NMR spectra using a standard single-pulse experiment.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and

enhance signal-to-noise.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are typically referenced to an internal standard,

such as tetramethylsilane (TMS).

Sample Preparation: As pentaethylene glycol is a viscous liquid at room temperature, a

small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance

(ATR) accessory. Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or

KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker

Vertex 70.

Data Acquisition:

Record a background spectrum of the clean ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A resolution of 4

cm⁻¹ is generally sufficient.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of

pentaethylene glycol.
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Caption: Workflow for NMR and IR spectroscopic analysis of pentaethylene glycol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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